molecular formula C18H16FNO3S B5795261 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate

Cat. No.: B5795261
M. Wt: 345.4 g/mol
InChI Key: CKOADJKZCUALRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate is a chemical compound with the molecular formula C18H16FNO3S. It is a derivative of morpholine and benzoate, featuring a fluorine atom on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with morpholine and carbon disulfide. The process includes several steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom on the benzene ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-4-ylcarbonothioyl)phenyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The combination of the morpholine, carbonothioyl, and fluorobenzoate groups makes it a versatile compound for various applications .

Properties

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOADJKZCUALRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.